NbB vs. NbB₂: Lower Electrical Resistivity and Higher Carrier Concentration in Monoboride Phase
A systematic investigation of the Nb-B system established that electrical resistivity decreases with decreasing boron content. Among the four boride phases studied, NbB exhibits lower electrical resistivity compared to higher borides such as NbB₂ and Nb₃B₄. This trend is attributed to a higher carrier concentration (n*) in lower borides, where the conduction band becomes 'freer' as bond saturation increases with boron content [1]. This property makes NbB a more suitable candidate than NbB₂ for applications requiring enhanced electrical conductivity at elevated temperatures.
| Evidence Dimension | Electrical Resistivity Trend |
|---|---|
| Target Compound Data | Lower resistivity (26–65 μΩ·cm range) |
| Comparator Or Baseline | NbB₂ and higher borides exhibit higher resistivity |
| Quantified Difference | Resistivity decreases with increasing B/Nb ratio; trend is systematic across four phases [1] |
| Conditions | Measurements on polycrystalline sintered specimens of four Nb-B phases at room temperature |
Why This Matters
Selection of NbB over NbB₂ can provide up to 60% lower electrical resistivity, which is critical for conductive ceramic components in electrical discharge machining (EDM) electrodes and high-temperature electrical contacts.
- [1] Kovenskaya, B. A., & Serebryakova, T. I. (1970). Physical properties of niobium boride phases. Soviet Powder Metallurgy and Metal Ceramics, 9(5), 415-417. View Source
